

Application Notes and Protocols: Americium Chloride as a Precursor

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Compound of Interest		
Compound Name:	Americium chloride	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **americium chloride** (AmCl₃) as a precursor in the synthesis of other americium compounds. The information is intended for professionals in research, science, and related fields. Due to its high radioactivity, americium and its compounds are not used in drug development. The protocols described herein are for research purposes in specialized laboratories equipped to handle radioactive materials.

Synthesis of Americium Dioxide (AmO₂) via Oxalate Precipitation and Calcination

Application Note:

Americium dioxide (AmO₂) is a stable oxide of americium and is the most common form of solid americium used in various applications, including as a source for smoke detectors.[1] One of the primary methods for producing AmO₂ is through the precipitation of americium oxalate from an americium(III) chloride solution, followed by calcination of the oxalate precipitate.[2][3] This process is a reliable method for converting aqueous **americium chloride**, which can be unstable in solution over long periods, into a more stable, solid form for storage or further use.

[2] The process involves the neutralization of the acidic **americium chloride** solution, followed by the addition of oxalic acid to precipitate americium oxalate. The resulting precipitate is then

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carefully heated at high temperatures (calcined) to decompose the oxalate and form the dioxide.[2][4]

Detailed Experimental Protocol:

This protocol is based on the process developed at Oak Ridge National Laboratory for the conversion of an **americium chloride** solution to americium dioxide.[2]

Materials:

- Americium chloride (AmCl₃) solution in hydrochloric acid (HCl) (1-7 N)
- 14 N Ammonium hydroxide (NH₄OH)
- Saturated oxalic acid solution
- Deionized water
- Medium-porosity glass frit
- Platinum boat
- Furnace

Procedure:

- Neutralization: Transfer a known volume of the AmCl₃/HCl solution (containing approximately 30 g of americium in 2 liters of solution) into a suitable precipitation vessel.[2] Slowly add 14 N NH₄OH to neutralize the excess acid until the free acid concentration is approximately 0.1 N.[2]
- Precipitation: Slowly add a saturated oxalic acid solution to the neutralized americium chloride solution. Allow the americium oxalate crystals to form and grow. After the initial precipitation appears complete, add a 100% excess of oxalic acid to ensure complete precipitation of the americium.[2][4]
- Digestion: Agitate the resulting slurry for 1 hour to digest the precipitate.[2]

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- Filtration and Washing: Filter the digested americium oxalate using a medium-porosity glass frit. Wash the collected precipitate with approximately 10 volumes of deionized water.[2]
- Drying (Initial): Partially dry the americium oxalate cake by drawing air through the filter.[2]
- Calcination:
 - Transfer the partially dried, dusty rose-colored americium oxalate cake to a platinum boat.
 [2]
 - Place the platinum boat in a furnace and dry the precipitate at 150°C for 1 hour.
 - Increase the furnace temperature to 350°C and hold for 1 hour to decompose the oxalate to the dioxide. The decomposition begins at approximately 300°C.[2]
 - For final conversion, increase the temperature to 800°C and hold for 30 minutes.[2][4]
- Cooling and Storage: Allow the furnace to cool to room temperature. The resulting product is a dense, fine-grained, black powder of AmO₂. Transfer the AmO₂ to a tared storage bottle, weigh, and store appropriately.[2]

Quantitative Data Summary:



Parameter	Value	Reference
Starting Material	Americium Chloride in 1-7 N HCl	[2]
Americium per Batch	~30 g	[2]
Solution Volume per Batch	2 L	[2]
Final Acid Concentration	~0.1 N HCl	[2][4]
Oxalic Acid Addition	100% excess	[2][4]
Slurry Agitation Time	1 hour	[2]
Drying Temperature/Time	150°C for 1 hour	[2]
Decomposition Temperature/Time	350°C for 1 hour	[2]
Final Firing Temperature/Time	800°C for 0.5 hours	[2]
Total Americium Loss in Filtrate	0.09%	[2]
Solubility Losses in Filtrate	~7 mg/liter	[4]

Experimental Workflow Diagram:



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Caption: Workflow for the synthesis of AmO₂ from AmCl₃ solution.

Synthesis of an Organometallic Americium Complex: [Am(C₅Me₄H)₃]

Application Note:

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Americium chloride is a crucial precursor for the synthesis of organometallic americium compounds, which are of significant interest for studying the fundamental bonding and electronic properties of transplutonium elements.[5][6] Due to the scarcity and high radioactivity of americium isotopes like ²⁴³Am, synthetic routes are often developed on a small scale.[5] Anhydrous americium(III) chloride, often generated in situ from americium dioxide, is a key starting material for these syntheses as it is reactive towards various organic ligands.[5][6] The synthesis of the organometallic complex [Am(C₅Me₄H)₃] represents a landmark in nonaqueous americium chemistry, providing the first single-crystal X-ray diffraction data for a compound with an Am-C bond.[5]

Detailed Experimental Protocol:

This protocol is based on the synthesis of [Am(C₅Me₄H)₃] as reported by Goodwin et al.[5]

Materials:

- 243AmO₂
- Hydrochloric acid (HCl)
- Argon gas
- Dimethyl ether (DME)
- Trimethylsilyl chloride (TMSCI)
- Potassium tetramethylcyclopentadienyl (KC₅Me₄H)

Procedure:

- In situ Preparation of AmCl₃: Start with a small quantity of ²⁴³AmO₂ (e.g., 5 mg).[5] Dissolve the AmO₂ in hydrochloric acid. Dry the resulting solution under a stream of argon gas to obtain an AmCl₃ residue.[5]
- Formation of AmCl₃ Adduct: To the AmCl₃ residue, add dimethyl ether (DME) and trimethylsilyl chloride (TMSCl). This is expected to form a putative AmCl₃(DME)n reactant, which is more soluble in organic solvents.[5]



- Organometallic Reaction: Add a stoichiometric amount of potassium tetramethylcyclopentadienyl (KC₅Me₄H) to the AmCl₃(DME)_n solution.
- Product Isolation: The desired product, [Am(C₅Me₄H)₃], precipitates as an orange crystalline solid.[5] Isolate the crystals from the reaction mixture. The reported yield is 49%.[5]
- Characterization: The product can be characterized by single-crystal X-ray diffraction and UV/vis/NIR spectroscopy.[5]

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	²⁴³ AmO ₂	[5]
Intermediate Precursor	AmCl₃ (generated in situ)	[5]
Reagents	HCl, DME, TMSCl, KC₅Me₄H	[5]
Product	[Am(C ₅ Me ₄ H) ₃]	[5]
Isolated Yield	49%	[5]
Scale of Synthesis	5 mg of Am	[5]

Experimental Workflow Diagram:



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Caption: Synthesis of an organometallic Am complex from AmCl₃.

Synthesis of an Americium(III) Pyrithionate Coordination Complex

Application Note:







Hydrated americium(III) chloride (AmCl₃·nH₂O) is a convenient starting material for the synthesis of various americium coordination complexes in aqueous media. These complexes are valuable for studying the coordination chemistry and bonding of americium. The reaction of AmCl₃·nH₂O with ligands such as sodium pyrithione in water can yield crystalline products suitable for single-crystal X-ray diffraction, providing insights into the structural chemistry of americium.[7]

Detailed Experimental Protocol:

This protocol is based on the synthesis of the bimetallic americium(III) pyrithionate complex.[7]

Materials:

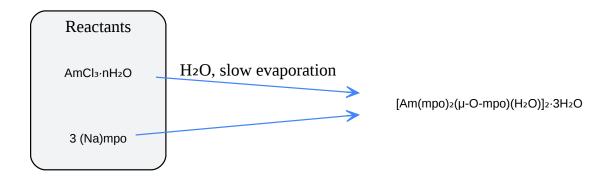
- 243AmCl₃·nH₂O
- Sodium pyrithione ((Na)mpo)
- Deionized water

Procedure:

- Reaction Mixture: In an aqueous solution, combine ²⁴³AmCl₃·nH₂O with three equivalents of sodium pyrithione.
- Crystallization: Allow the solution to slowly evaporate over 48 hours.
- Product Isolation: Yellow, X-ray quality crystals of the dimerized complex, [²⁴³Am(mpo)₂(μ-O-mpo)(H₂O)]₂·3H₂O, will form.[7] Isolate the crystals from the mother liquor.

Reaction Diagram:





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Caption: Synthesis of a bimetallic Am(III) pyrithionate complex.

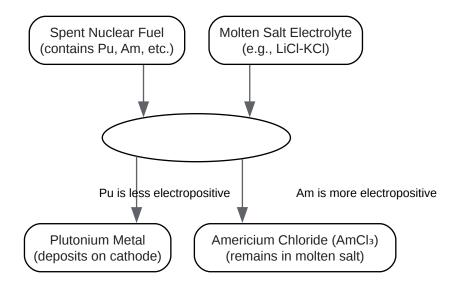
Role of Americium Chloride in Pyrochemical Reprocessing

Application Note:

In the context of advanced nuclear fuel cycles, pyrochemical reprocessing in molten salts is a key technology for separating actinides from spent nuclear fuel.[8][9] Americium chloride plays a central role in these processes, particularly in electrorefining. The separation of americium from other actinides, such as plutonium, is based on the differences in the standard Gibbs free energies of formation of their respective chlorides in a molten salt electrolyte, typically a eutectic mixture of LiCl-KCl.[10][11] Elements that are more electropositive than plutonium, like americium, tend to accumulate in the molten salt as their chloride forms, allowing for their separation.[9]

Logical Relationship Diagram:





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Caption: Separation of Pu and Am via electrorefining in molten salt.

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